Cas no 2156738-17-7 (ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate)

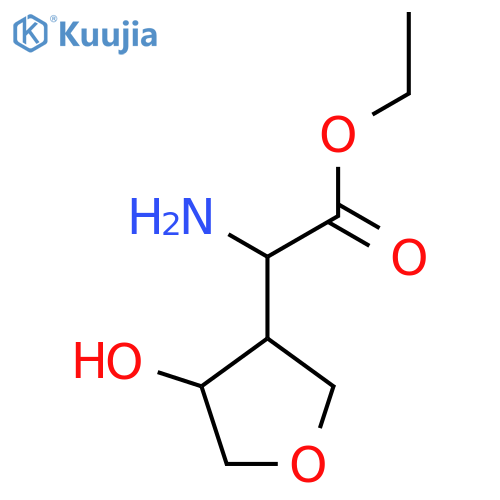

2156738-17-7 structure

商品名:ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate

- 2156738-17-7

- EN300-1297178

-

- インチ: 1S/C8H15NO4/c1-2-13-8(11)7(9)5-3-12-4-6(5)10/h5-7,10H,2-4,9H2,1H3

- InChIKey: MGUFJMGPYXNATE-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C(C(=O)OCC)N)C1)O

計算された属性

- せいみつぶんしりょう: 189.10010796g/mol

- どういたいしつりょう: 189.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297178-50mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 50mg |

$707.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-1.0g |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1297178-250mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 250mg |

$774.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-100mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 100mg |

$741.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-5000mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 5000mg |

$2443.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-10000mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 10000mg |

$3622.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-500mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 500mg |

$809.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-2500mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 2500mg |

$1650.0 | 2023-09-30 | ||

| Enamine | EN300-1297178-1000mg |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |

2156738-17-7 | 1000mg |

$842.0 | 2023-09-30 |

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2156738-17-7 (ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬